

Butyltrichlorosilane chemical and physical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butyltrichlorosilane**

Cat. No.: **B1265895**

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Butyltrichlorosilane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **butyltrichlorosilane** ($C_4H_9Cl_3Si$), a versatile organosilicon compound. The information is curated for professionals in research and development, with a focus on data clarity and practical application.

Chemical Identity and Structure

Butyltrichlorosilane, also known as **n-butyltrichlorosilane**, is a chlorosilane characterized by a butyl group attached to a silicon atom which is also bonded to three chlorine atoms.

- IUPAC Name: butyl(trichloro)silane[1]
- CAS Number: 7521-80-4[2][3]
- Molecular Formula: $C_4H_9Cl_3Si$ [1][3][4]
- SMILES: CCCC--INVALID-LINK--(Cl)Cl[1]
- InChI Key: FQEKAQSVPLXON-UHFFFAOYSA-N[1]

Physical Properties

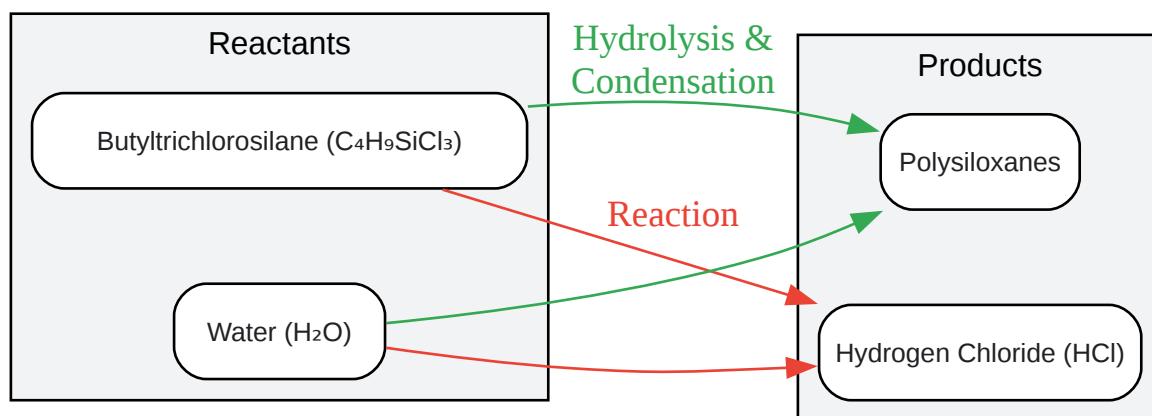
The physical characteristics of **butyltrichlorosilane** are summarized in the table below. It is a colorless liquid with a pungent odor.[\[1\]](#)[\[5\]](#)

Property	Value	Source
Molecular Weight	191.56 g/mol	[2] [3] [4] [6]
Appearance	Colorless liquid	[1] [3] [5] [6]
Odor	Pungent	[1] [5]
Density	1.16 g/mL at 25 °C	[2] [6] [7]
Boiling Point	149 °C	[2] [3] [4] [5] [6] [7]
Melting Point	<0 °C	[3]
Flash Point	45 °C (113 °F) - closed cup	[2] [3] [4] [5]
Vapor Density	6.4 (Air = 1)	[1] [8]
Refractive Index	1.4364 at 20 °C	[3] [4]

Solubility and Compatibility

Butyltrichlorosilane exhibits solubility in a range of non-polar organic solvents.

Solvent	Solubility	Source
Ethyl Ether	Soluble	[1]
Benzene	Soluble	[1]
Toluene	Soluble	[1]
Ethyl Acetate	Soluble	[1]
Heptane	Soluble	[1] [8]
Water	Insoluble, reacts violently	[5]


Chemical Reactivity and Stability

Butyltrichlorosilane is a reactive compound, primarily due to the presence of the silicon-chlorine bonds.

- Stability: It is stable in sealed containers when stored under a dry, inert atmosphere.[9][10]
- Reactivity with Water: **Butyltrichlorosilane** reacts vigorously and exothermically with water, moisture in the air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride. [1][5][9][11] This hydrolysis reaction is a key characteristic of chlorosilanes.
- Reactivity with Other Substances: It can react vigorously with both organic and inorganic acids, as well as with bases, to generate toxic or flammable gases.[5][11] It is also reactive towards alcohols, acetone, and light metals.[5][11]
- Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of chlorine and may also form hydrogen chloride and phosgene gases.[1][5]

Hydrolysis of Butyltrichlorosilane

The reaction with water is a defining feature of **butyltrichlorosilane**'s chemistry. The silicon-chlorine bonds are readily cleaved by water to form silanols, which can then condense to form siloxanes and release hydrogen chloride.

[Click to download full resolution via product page](#)

Hydrolysis of **Butyltrichlorosilane**

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **butyltrichlorosilane** are typically based on standardized methods from organizations such as ASTM International or the OECD. While the specific reports for **butyltrichlorosilane** are not publicly available, the following are the general methodologies that would be employed.

5.1. Determination of Boiling Point

The boiling point is determined using methods such as OECD Test Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For a substance like **butyltrichlorosilane**, this would be performed under anhydrous conditions to prevent hydrolysis.

5.2. Determination of Density

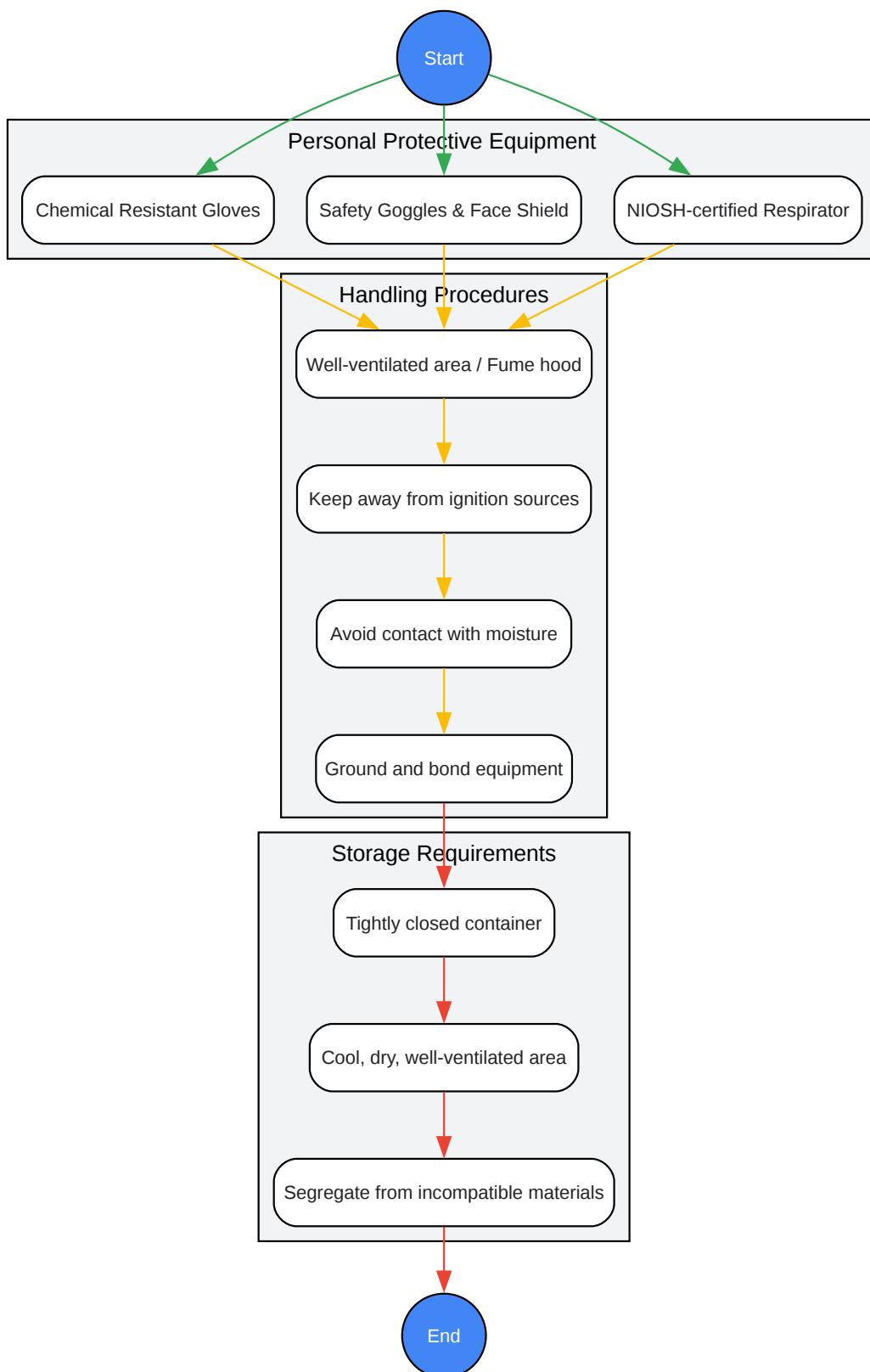
The density of liquid **butyltrichlorosilane** can be measured using a pycnometer or a digital density meter, following a procedure similar to OECD Test Guideline 109. The mass of a known volume of the substance is determined at a specific temperature.

5.3. Determination of Flash Point

The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Cleveland open-cup method (e.g., ASTM D93). The substance is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed. Given the reactivity of **butyltrichlorosilane** with moisture, a closed-cup method is preferred to minimize exposure to atmospheric humidity.

Safety and Handling

Butyltrichlorosilane is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, corrosive, and reacts with water.


- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield.^[1] A NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.^[9]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.^[12] Avoid contact with skin, eyes, and clothing.^{[9][13]} Keep away from ignition sources and moisture.

[5][9][10] Grounding and bonding of containers and transfer equipment are necessary to prevent static discharge.[5][9][13]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and oxidizing agents.[5][9][10]

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of **butyltrichlorosilane**.

[Click to download full resolution via product page](#)

Safe Handling and Storage Workflow

Applications in Research and Development

While direct applications in drug development are not prominent, **butyltrichlorosilane** is utilized in materials science and surface chemistry, which can be relevant to drug delivery systems and biomedical devices. Its primary use is as a surface modifying agent.^{[5][7]} For example, it can be coated onto glass substrates to introduce alkyl groups, thereby altering the surface properties from hydrophilic to hydrophobic.^{[5][7]} This functionalization can be a precursor for further chemical modifications.

Conclusion

Butyltrichlorosilane is a reactive organosilicon compound with well-defined physical properties. Its utility in research, particularly in materials science, stems from its ability to functionalize surfaces. However, its hazardous nature, especially its violent reaction with water, necessitates strict adherence to safety protocols during handling and storage. The information and guidelines presented in this technical guide are intended to support the safe and effective use of **butyltrichlorosilane** in a professional research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyltrichlorosilane | C₄H₉Cl₃Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 丁基三氯硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. n-BUTYLTRICHLOROSILANE | [gelest.com]
- 5. N-BUTYLTRICHLOROSILANE | 7521-80-4 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. Butyltrichlorosilane | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]

- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. BUTYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- To cite this document: BenchChem. [Butyltrichlorosilane chemical and physical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265895#butyltrichlorosilane-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com